Avatrombopag-d8 (hydrochloride) is a deuterated analog of avatrombopag, which is an oral thrombopoietin receptor agonist. Thrombopoietin is a key hormone that regulates platelet production in the body. Avatrombopag-d8 is primarily used for research purposes and offers a stable isotope label that aids in pharmacokinetic studies and therapeutic drug monitoring. The compound is classified under stable isotope-labeled compounds, specifically designed for precise analytical applications.
Avatrombopag-d8 (hydrochloride) is sourced from various chemical suppliers, including LGC Standards and TargetMol, where it is available for purchase as a certified reference material. It falls under the category of synthetic organic compounds, particularly those used in biochemical research and drug development.
The synthesis of Avatrombopag-d8 involves the incorporation of deuterium atoms into the molecular structure of avatrombopag. This process typically utilizes deuterated reagents during the chemical reactions to ensure that specific hydrogen atoms are replaced with deuterium. The detailed synthetic pathway may include multiple steps involving organic reactions such as nucleophilic substitutions, cyclizations, and possibly coupling reactions to construct the complex molecular framework while maintaining the integrity of the original compound's pharmacological properties.
The molecular formula for Avatrombopag-d8 (hydrochloride) is , with a molecular weight of approximately 694.16 g/mol . The structure features several functional groups, including chlorines, nitrogen-containing rings, and sulfur atoms, which are critical for its activity as a thrombopoietin receptor agonist.
Key Structural Features:
Avatrombopag-d8 can undergo various chemical reactions similar to its non-deuterated counterpart. These reactions may include:
The specific reaction pathways can be explored through laboratory studies that utilize mass spectrometry and nuclear magnetic resonance spectroscopy to observe changes in molecular structure upon reaction.
Avatrombopag acts as an agonist for the thrombopoietin receptor (c-MPL), mimicking the action of endogenous thrombopoietin. Upon binding to c-MPL, it activates intracellular signaling pathways that lead to:
Clinical studies have demonstrated that avatrombopag effectively raises platelet levels without significantly increasing activated circulating platelets, indicating a targeted action on platelet production rather than reactivity .
Relevant Data:
Avatrombopag-d8 is primarily utilized in research settings for:
The unique properties of Avatrombopag-d8 make it an invaluable tool for researchers studying platelet biology and developing new therapeutic strategies for blood disorders.
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8
CAS No.: 207740-41-8